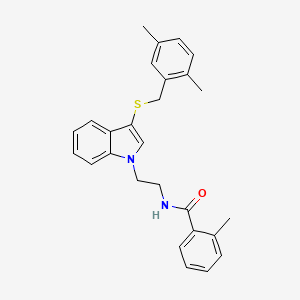

N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[(2,5-dimethylphenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2OS/c1-19-12-13-20(2)22(16-19)18-31-26-17-29(25-11-7-6-10-24(25)26)15-14-28-27(30)23-9-5-4-8-21(23)3/h4-13,16-17H,14-15,18H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJRXMJYKYVCAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, which is then functionalized to introduce the thioether linkage. The final step involves the coupling of this intermediate with 2-methylbenzamide under conditions that promote amide bond formation.

Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Thioether Formation:

Amide Coupling: The final coupling step involves the reaction of the thioether-indole intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group in N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the amide bond or the indole ring under specific conditions. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical reactions facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced amide derivatives, reduced indole derivatives

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its indole core is a common motif in many bioactive molecules, and the thioether linkage can modulate biological activity. Research is ongoing to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features may contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism by which N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the thioether linkage can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound is compared below with structurally related benzamide derivatives from and .

Key Differences and Implications

Core Heterocycles: The target compound’s indole ring distinguishes it from oxadiazole, isoxazole, or triazolopyrimidine-containing analogs. Indoles are known for π-π stacking and hydrogen-bonding interactions, which may enhance receptor binding compared to smaller heterocycles .

Substituent Effects: The 2-methylbenzamide in the target lacks polar groups (e.g., hydroxyl in ’s compound or nitro/cyano in derivatives ), favoring passive diffusion across membranes. Dimethyl groups on the benzyl moiety may enhance metabolic stability compared to unsubstituted aromatic systems .

Synthetic Accessibility: The target compound’s indole-thioether linkage likely requires multi-step synthesis (e.g., Mitsunobu or Ullmann coupling), whereas ’s compound was synthesized via straightforward amidation .

Research Findings and Hypotheses

- Reactivity : Unlike ’s compound, the target lacks an N,O-bidentate directing group, making it less suitable for metal-catalyzed reactions but more stable under physiological conditions .

Biological Activity

N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a synthetic compound that incorporates an indole core, a thioether linkage, and a complex aromatic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of 394.6 g/mol. Its structure features an indole ring which is known for its diverse biological activities.

The biological activity of this compound is believed to be mediated through its interactions with various biological targets, such as enzymes and receptors. The indole moiety is particularly significant as it can modulate enzyme activity and receptor function, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Anticancer Activity : Indole derivatives have been reported to demonstrate significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Anti-inflammatory Effects : The thioether linkage may enhance the compound's ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

1. Anticancer Studies

A study conducted on indole derivatives revealed that compounds structurally related to this compound showed potent anticancer activity against various cancer cell lines. The mechanism was primarily through the induction of apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| Study 2 | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

2. Anti-inflammatory Studies

In another series of experiments, the compound was tested for its anti-inflammatory properties using animal models of inflammation. Results indicated a significant reduction in edema and inflammatory markers.

| Model | Dose (mg/kg) | Result |

|---|---|---|

| Carrageenan-induced edema | 10 | 50% reduction in swelling |

| TNF-alpha induced inflammation | 20 | Decreased cytokine levels |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Thioether formation : Introducing the (2,5-dimethylbenzyl)thio group to the indole core via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) using polar aprotic solvents like DMF or acetonitrile .

- Amide coupling : Employing carbodiimide-based reagents (e.g., EDC·HCl) for coupling the indole-thioether intermediate with 2-methylbenzamide derivatives. Reaction times (~72 hours) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical for yields >70% .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) ensures purity >95% .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions, with deuterated DMSO or CDCl₃ as solvents. Aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : ESI-HRMS to verify molecular weight (e.g., [M+H]⁺) and rule out side products .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~2550 cm⁻¹ (S-H, if unreacted thiols persist) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antioxidant Potential : DPPH radical scavenging or FRAP assays, comparing to ascorbic acid controls .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., trypsin-like proteases) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the 2,5-dimethylbenzylthio and indole motifs?

- Methodological Answer :

- Analog Synthesis : Replace the 2,5-dimethylbenzyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents to assess steric/electronic effects on bioactivity .

- Thioether vs. Ether Comparison : Synthesize an oxygen-linked analog to evaluate sulfur’s role in binding affinity (e.g., via molecular docking against target proteins) .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (amide) and hydrophobic (methylbenzyl) regions .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from varying MTT assay protocols (e.g., 24h vs. 48h exposure) .

- Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vitro/in vivo results stem from rapid metabolism .

- Target Validation : CRISPR knockout of putative targets (e.g., kinases) to confirm mechanistic relevance .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the amide nitrogen to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes and assess release kinetics via dialysis (PBS, pH 7.4) .

- LogP Optimization : Modify the 2-methylbenzamide moiety with polar groups (e.g., hydroxyl) to lower LogP from ~3.5 to <2.5, improving ADMET profiles .

Q. How to design experiments to elucidate the compound’s mechanism of action?

- Methodological Answer :

- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis-related genes like BAX/BCL-2) .

- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .

- Molecular Dynamics Simulations : Simulate interactions with homology-modeled targets (e.g., tubulin) to predict binding modes and residence times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.